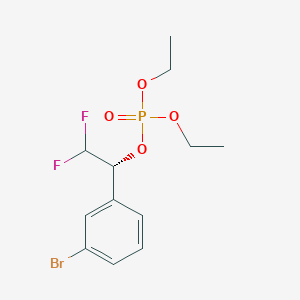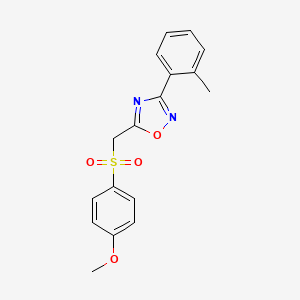
1-(3-Bromophenyl)-2,2-difluoroethyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2,2-difluoroethyl diethyl phosphate, also known as BDDP, is an organophosphate compound that has been widely used as a flame retardant in various industries. It is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Mechanism of Action
1-(3-Bromophenyl)-2,2-difluoroethyl diethyl phosphate acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in an increase in cholinergic activity.
Biochemical and Physiological Effects:
The increase in cholinergic activity caused by this compound can have a range of biochemical and physiological effects. For example, it can lead to increased muscle contractions, decreased heart rate, and increased secretion of glands such as the salivary glands.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Bromophenyl)-2,2-difluoroethyl diethyl phosphate in lab experiments is that it is a highly specific acetylcholinesterase inhibitor, meaning that it can be used to study the role of acetylcholine in various physiological processes. However, one limitation is that this compound is not very selective for acetylcholinesterase and can also inhibit other enzymes, which can lead to unwanted side effects.
Future Directions
There are several potential future directions for research on 1-(3-Bromophenyl)-2,2-difluoroethyl diethyl phosphate. One area of interest is the development of more selective acetylcholinesterase inhibitors based on the structure of this compound. Another area of research is the use of this compound as a tool to study the role of acetylcholine in various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used as a potential treatment for diseases that involve overactivity of the cholinergic system, such as myasthenia gravis.
Synthesis Methods
The synthesis of 1-(3-Bromophenyl)-2,2-difluoroethyl diethyl phosphate can be achieved by reacting 3-bromophenol with 2,2-difluoroethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with diethyl phosphorochloridate to give the final product.
Scientific Research Applications
1-(3-Bromophenyl)-2,2-difluoroethyl diethyl phosphate has been extensively studied for its flame retardant properties, but it has also been found to have potential applications in the field of medicine. Research has shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the central nervous system.
properties
IUPAC Name |
[(1R)-1-(3-bromophenyl)-2,2-difluoroethyl] diethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF2O4P/c1-3-17-20(16,18-4-2)19-11(12(14)15)9-6-5-7-10(13)8-9/h5-8,11-12H,3-4H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKWLIFTACCPRZ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC(=CC=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O[C@H](C1=CC(=CC=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride](/img/structure/B2830601.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2830603.png)

![4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine](/img/structure/B2830609.png)
![3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2830611.png)
![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/no-structure.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830613.png)
![N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830617.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2830618.png)
![1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830619.png)


![Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride](/img/structure/B2830624.png)